Cannabidiphorol

Description

Properties

IUPAC Name |

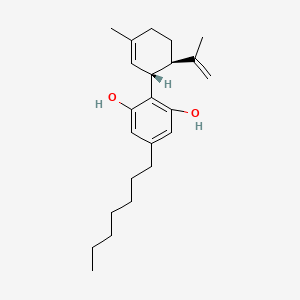

5-heptyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-5-6-7-8-9-10-18-14-21(24)23(22(25)15-18)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20,24-25H,2,5-12H2,1,3-4H3/t19-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHRHCGOMWNLCE-VQTJNVASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401038844 | |

| Record name | Cannabidiphorol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401038844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55824-13-0 | |

| Record name | Cannabidiphorol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401038844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Cannabidiphorol (CBDP): A Technical Whitepaper

Published: December 10, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Cannabidiphorol (CBDP), a heptyl homolog of cannabidiol (B1668261) (CBD). First identified as a naturally occurring phytocannabinoid in 2019, CBDP represents a significant addition to the complex chemical landscape of Cannabis sativa L.[1][2]. This guide details the pioneering methodologies employed for its extraction from the cannabis plant, the rigorous analytical techniques used for its structural elucidation, and a summary of its currently understood physicochemical and pharmacological properties. All quantitative data is presented in structured tables, and key experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for research and development professionals.

Introduction to a Novel Phytocannabinoid

The Cannabis sativa L. plant is a chemically complex species known to produce over 150 phytocannabinoids.[3] While Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) are the most abundant and well-studied, ongoing research continues to uncover novel cannabinoids with unique chemical structures and potential therapeutic applications.[4]

In 2019, a team of Italian researchers reported the first isolation of two new phytocannabinoids, distinguished by their seven-term alkyl side chains: Δ⁹-tetrahydrocannabiphorol (THCP) and this compound (CBDP).[3][5] CBDP is the C7 homolog of CBD, a structural difference that may influence its interaction with the endocannabinoid system and other biological targets.[2] Although previously synthesized, its identification as a natural product opened new avenues for cannabinoid research.[1] This guide focuses on the technical aspects of CBDP's journey from discovery to characterization.

Discovery and Isolation from Cannabis sativa

CBDP was first isolated from the Italian medicinal cannabis variety FM2.[3][6] The process was designed to separate cannabinoids from other plant contaminants like chlorophylls (B1240455) and flavonoids, yielding a high-purity extract for detailed analysis.

Experimental Protocol: Extraction and Isolation

The isolation of natural CBDP followed a multi-step purification process aimed at enriching the cannabinoid fraction and then separating individual compounds.

-

Extraction: The process began with an n-hexane extraction of the raw plant material.[3] This solvent was chosen to selectively extract cannabinoids while minimizing the co-extraction of more polar contaminants.

-

Dewaxing: The crude hexane (B92381) extract underwent a dewaxing step, which involved cooling the solution to -20°C for 48 hours.[3] This precipitated waxes and other lipids, which were subsequently removed to purify the cannabinoid mixture.

-

Chromatographic Separation: The final purification was achieved using semi-preparative liquid chromatography. The dewaxed extract was fractionated on a C18 stationary phase column.[3][7] This technique separates compounds based on their hydrophobicity, allowing for the isolation of individual cannabinoids like CBDP from the complex mixture. The resulting fractions were then analyzed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify the novel compound.[3]

Visualization: Isolation Workflow

The following diagram illustrates the key stages in the isolation of CBDP from Cannabis sativa biomass.

Structural Elucidation and Physicochemical Properties

The definitive identification of CBDP required a comprehensive suite of analytical techniques to confirm its molecular structure and stereochemistry.

Experimental Protocol: Structural Analysis

Researchers performed a full spectroscopic and spectrometric characterization of the isolated compound.[6] The techniques employed are standard in natural product chemistry for unambiguous identification:[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provided the exact molecular formula.[7]

-

Ultraviolet (UV) Spectroscopy: Provided information about the electronic transitions within the molecule.

-

Infrared (IR) Spectroscopy: Identified the functional groups present in the molecule.

-

Electronic Circular Dichroism (ECD): Helped determine the stereochemistry of the molecule.

-

Stereoselective Synthesis: The absolute configuration of the natural product was conclusively confirmed by comparing it to a synthetically produced standard.[3][6]

Physicochemical Data

The structural analysis confirmed CBDP as the 7-alkyl homolog of CBD. Its key properties are summarized below.

| Property | This compound (CBDP) | Cannabidiol (CBD) |

| Molecular Formula | C₂₃H₃₄O₂[1] | C₂₁H₃₀O₂ |

| Molar Mass | 342.523 g·mol⁻¹[1] | 314.469 g·mol⁻¹ |

| Alkyl Side Chain | n-heptyl (7-carbon)[5] | n-pentyl (5-carbon) |

| IUPAC Name | 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol[1] | 2-[(1R,6R)-3-methyl-6-(1-methylethenyl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |

Table 1. Comparison of Physicochemical Properties of CBDP and CBD.

Pharmacological Profile

Preliminary in-vitro studies have begun to map the pharmacological activity of CBDP, revealing a nuanced profile that is similar, yet distinct, from CBD.

Interaction with Cannabinoid Receptors

CBDP demonstrates weak antagonism at both the CB1 and CB2 cannabinoid receptors, a characteristic it shares with CBD.[1][9] One recent in-vitro study directly compared the two, finding that CBD exhibited a slightly stronger antagonist response at the CB2 receptor than CBDP.[9][10]

Other Receptor Targets and Signaling Pathways

Beyond the classical cannabinoid receptors, CBDP interacts with other important signaling pathways.

-

Serotonin 5-HT₁ₐ Receptor: Both CBDP and CBD act as weak agonists at the 5-HT₁ₐ receptor, which may contribute to potential anxiolytic effects.[1][9]

-

Dopamine (B1211576) D₂ Receptor: Unlike CBD, CBDP shows no significant agonism at the dopamine D₂ receptor.[9]

-

Mu-Opioid Receptor (MOR): In a notable departure from CBD, CBDP acts as a positive allosteric modulator (PAM) at the mu-opioid receptor.[1][9] This means it can enhance the signaling of endogenous opioids like met-enkephalin, a mechanism that could potentially affect pain perception.[9]

Visualization: CBDP Receptor Interaction Profile

This diagram illustrates the known interactions of CBDP with key receptor targets.

Summary of Pharmacological Actions

The following table summarizes the comparative in-vitro receptor activities of CBDP and CBD based on current literature.

| Receptor Target | CBDP Activity | CBD Activity |

| CB1 Receptor | Weak Antagonist[9] | Weak Antagonist[9] |

| CB2 Receptor | Weak Antagonist[9] | Weak Antagonist (slightly stronger than CBDP)[9][10] |

| 5-HT₁ₐ Receptor | Weak Agonist[1][9] | Weak Agonist[1][9] |

| Dopamine D₂ Receptor | No significant agonism[9] | Weak Agonist[9] |

| Mu-Opioid Receptor | Positive Allosteric Modulator (PAM)[1][9] | Negative Allosteric Modulator (NAM) |

Table 2. Comparative In-Vitro Receptor Activity Profile of CBDP vs. CBD.

Conclusion and Future Directions

The discovery and isolation of this compound (CBDP) underscores the continuing need for advanced analytical exploration of the Cannabis sativa chemovar landscape. As the heptyl homolog of CBD, its unique pharmacological profile, particularly its positive allosteric modulation of the mu-opioid receptor, presents a compelling area for further investigation.

Future research should focus on:

-

Quantitative Analysis: Determining the prevalence of CBDP across a wider range of Cannabis sativa cultivars.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of CBDP.

-

In-Vivo Efficacy: Moving beyond in-vitro assays to explore the physiological and therapeutic effects of CBDP in preclinical models, especially concerning analgesia and anxiety.

-

Commercial Synthesis: Optimizing the semi-synthetic production from CBD isolate, as its natural occurrence is in trace amounts, which is crucial for scalable research and development.[2]

CBDP stands as a promising molecule for the scientific and drug development community, warranting deeper investigation to unlock its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hemnia.com [hemnia.com]

- 3. weedworldmagazine.org [weedworldmagazine.org]

- 4. vibebycalifornia.com [vibebycalifornia.com]

- 5. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 6. knowledge share | KnowledgeShare [knowledge-share.eu]

- 7. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods of Analysis/Drug Identification | Office of Justice Programs [ojp.gov]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. mdpi.com [mdpi.com]

Chemical structure and properties of Cannabidiphorol (CBDP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiphorol (CBDP) is a phytocannabinoid and a heptyl homolog of cannabidiol (B1668261) (CBD).[1][2][3] First identified as a natural compound in 2019 by a team of Italian scientists, CBDP was previously known only as a synthetic molecule.[1][4] It is found in the cannabis plant in very small amounts.[1][3] Due to its structural similarity to CBD, with the primary difference being an extended seven-carbon alkyl side chain, CBDP has garnered interest for its potential pharmacological properties.[1][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of CBDP, intended for an audience of researchers and drug development professionals.

Chemical Structure and Properties

CBDP's fundamental chemical characteristics are summarized below. It is a homolog of CBD, differing by the presence of a heptyl side chain instead of the pentyl chain found in CBD.[5]

| Property | Value | Reference |

| IUPAC Name | 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | [4] |

| Chemical Formula | C₂₃H₃₄O₂ | [1] |

| Molecular Weight | 342.5 g/mol | [4] |

| CAS Number | 55824-13-0 | [4] |

Physicochemical Properties

| Property | Value | Reference |

| Solubility | DMF: 50 mg/mlDMSO: 60 mg/mlEthanol: 35 mg/mlAcetonitrile: Soluble |

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of CBDP. While full spectral datasets are not compiled in a single source, information can be gleaned from studies that have characterized the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for CBDP have been reported, confirming its structure. The chemical shifts are consistent with the proposed structure, showing signals corresponding to the aromatic, terpenic, and alkyl moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been instrumental in the initial identification of CBDP.[1][3] The fragmentation pattern of CBDP would be expected to show characteristic losses from the molecular ion, including fragmentation of the heptyl chain and the terpene moiety.

Infrared (IR) Spectroscopy: The IR spectrum of CBDP would be expected to exhibit characteristic absorption bands for the hydroxyl (-OH) groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds, similar to other cannabinoids.

Experimental Protocols

Synthesis of this compound (CBDP)

CBDP is typically produced semi-synthetically through the isomerization of cannabidiol (CBD) isolate.[2][3][5] This process is necessary because the natural abundance of CBDP in the cannabis plant is too low for commercial extraction.[3][5] The general principle involves the acid-catalyzed alkylation of olivetol (B132274) (5-heptylresorcinol) with a suitable terpene derivative, or the direct isomerization of CBD.

A representative, though not fully detailed, synthetic approach involves the reaction of 5-heptylbenzene-1,3-diol with (+)-trans-mentha-2,8-dien-1-ol in the presence of a Lewis acid catalyst such as p-toluenesulfonic acid (pTSA) in dichloromethane (B109758) (CH₂Cl₂).

Workflow for CBDP Synthesis:

In Vitro Receptor Binding Assays

The pharmacological activity of CBDP has been investigated through various in vitro binding and functional assays. A recent study by Haghdoost et al. (2024) provides significant insights into its receptor interaction profile.[2]

General Protocol for Radioligand Binding Assay: A common method to determine the binding affinity of a compound to a receptor is through competitive radioligand binding assays.

Workflow for Radioligand Binding Assay:

Pharmacological Properties

The pharmacological profile of CBDP is still under active investigation. Current research indicates that its longer alkyl chain, in comparison to CBD, does not necessarily translate to a higher affinity for cannabinoid receptors.

Cannabinoid Receptor Activity

CBDP exhibits a low binding affinity for both the CB1 and CB2 receptors.[2] It acts as a weak antagonist at these receptors.[2]

| Receptor | Activity | Quantitative Data | Reference |

| CB1 | Weak Antagonist | Antagonist activity observed at 3 µM, reaching ~20% of the maximum response of AM251 at ~12 µM. | [2] |

| CB2 | Weak Antagonist | At the highest tested concentration, CBDP showed a lower maximum response (~23%) compared to CBD (~33%) against the selective CB2 antagonist SR144528. At 1 µM, CBDP displaced approximately 50% of the radiolabeled ligand [³H]-CP55,940. | [2] |

Serotonin (B10506) Receptor Activity

CBDP has been shown to act as a weak agonist at the 5-HT₁ₐ serotonin receptor, similar to CBD.[2] This activity may contribute to potential anxiolytic effects.[1]

| Receptor | Activity | Quantitative Data | Reference |

| 5-HT₁ₐ | Weak Agonist | Achieved ~20% of the maximum response of serotonin at 12 µM. | [2] |

Signaling Pathway for 5-HT₁ₐ Receptor Agonism:

Opioid Receptor Activity

Unexpectedly, CBDP has been found to act as a positive allosteric modulator (PAM) at the mu-opioid receptor (MOR).[1] This means that while it may not activate the receptor directly, it can enhance the signaling of the endogenous ligand, met-enkephalin (B1676343).[1]

| Receptor | Activity | Quantitative Data | Reference |

| Mu-Opioid Receptor (MOR) | Positive Allosteric Modulator (PAM) | Enhances met-enkephalin signaling by 37%. | [1] |

Logical Relationship of CBDP's Action at the Mu-Opioid Receptor:

Conclusion

This compound (CBDP) is a recently identified natural phytocannabinoid with a chemical structure similar to CBD, distinguished by a longer alkyl side chain. While research is still in its early stages, current findings indicate a pharmacological profile that is distinct from its more well-known homolog. Its weak antagonism at cannabinoid receptors, coupled with weak agonism at serotonin 5-HT₁ₐ receptors and positive allosteric modulation of the mu-opioid receptor, suggests a complex mechanism of action that warrants further investigation. For researchers and drug development professionals, CBDP represents a novel chemical entity within the cannabinoid space with potential for therapeutic applications that may differ from those of traditional cannabinoids. Further studies are required to fully elucidate its physicochemical properties, detailed spectroscopic characteristics, and in vivo pharmacological effects.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [mdpi.com]

- 4. Vapor Pressure, Vaping, and Corrections to Misconceptions Related to Medical Cannabis' Active Pharmaceutical Ingredients' Physical Properties and Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Enigmatic Heptyl Homolog: An In-Depth Technical Guide to the Mechanism of Action of Cannabidiol-C7 (CBDP) at Cannabinoid Receptors

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Cannabidiol-C7 (CBDP) at cannabinoid receptors. CBDP, a heptyl homolog of cannabidiol (B1668261) (CBD), has garnered interest due to the generally held belief that cannabinoids with longer alkyl chains exhibit enhanced potency.[1][2][3] However, recent in-vitro evidence presents a nuanced picture of CBDP's pharmacological activity, challenging initial expectations. This document synthesizes the available quantitative data, details experimental methodologies from key studies, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

Recent in-vitro investigations into the receptor-binding activities of CBDP have revealed a pharmacological profile that is largely similar to that of its pentyl counterpart, CBD.[1][2][3] The primary distinction in its activity has been observed at the cannabinoid type 2 (CB2) receptor, where CBDP acts as a weak antagonist.[1][2][3] Contrary to the hypothesis that its seven-carbon alkyl chain would confer greater potency, CBDP demonstrates slightly weaker antagonist activity at the CB2 receptor compared to CBD.[1][2][3] Among the cannabinoid and serotonin (B10506) receptors tested, the CB2 receptor appears to be the principal biological target for CBDP.[1][2][3] It is important to note that the biological activities of CBDP are not yet fully understood, and as of now, no in-vivo or human studies have been published.[4]

Comparative Quantitative Analysis at Cannabinoid Receptors

The following tables summarize the key quantitative findings from in-vitro studies comparing the activity of CBDP and CBD at cannabinoid receptors.

Table 1: Antagonistic Activity at CB1 Receptors

| Compound | Receptor | Assay Type | Agonist Challenged | Maximum Response (% of AM251) | Potency |

| CBDP | Human CB1 | cAMP Assay | CP55,940 (1 nM) | ~20% at 12 µM | Weak Antagonist |

| CBD | Human CB1 | cAMP Assay | CP55,940 (1 nM) | Similar to CBDP | Weak Antagonist |

Data sourced from Haghdoost et al. (2024). The study notes that the antagonist activity for both CBD and CBDP is significantly weaker than that of potent CB1 antagonists.[3]

Table 2: Antagonistic Activity at CB2 Receptors

| Compound | Receptor | Assay Type | Agonist Challenged | Maximum Response (% of SR144528) | Potency |

| CBDP | Human CB2 | cAMP Assay | CP55,940 (1 nM) | ~23% | Weaker Antagonist than CBD |

| CBD | Human CB2 | cAMP Assay | CP55,940 (1 nM) | ~33% | Moderately higher antagonist activity compared to CBDP (p < 0.0001) |

Data sourced from Haghdoost et al. (2024). This table highlights the most significant observed difference between CBDP and CBD at cannabinoid receptors.[2]

Table 3: Radioligand Displacement at Cannabinoid and Serotonin Receptors

| Compound | Receptor | Radioligand | Concentration | % Displacement |

| CBDP | Human CB2 | [³H]-CP55,940 | 1 µM | ~50% |

| CBD | Human CB2 | [³H]-CP55,940 | 1 µM | ~50% |

| CBDP | Human CB1 | [³H]-CP55,940 | 1 µM | <50% |

| CBD | Human CB1 | [³H]-CP55,940 | 1 µM | Slightly higher than CBDP |

| CBDP | Human 5HT-1A | [³H]-8-OH-DPAT | 1 µM | <50% |

| CBD | Human 5HT-1A | [³H]-8-OH-DPAT | 1 µM | Similar to CBDP |

Data sourced from Haghdoost et al. (2024). These findings suggest that the CB2 receptor is likely the main biological target for both CBDP and CBD among the receptors tested.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key in-vitro studies to characterize the mechanism of action of CBDP.

Cell Culture and Receptor Expression

-

CB1 Receptors: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor were utilized.

-

CB2 Receptors: CHO-K1 cells stably expressing the human CB2 receptor were used for functional assays. For binding assays, Human Embryonic Kidney (HEK-293T) cells expressing the human CB2 receptor were employed.

cAMP Accumulation Assay (Functional Antagonism)

This assay was used to determine the antagonist properties of CBDP and CBD at CB1 and CB2 receptors.

Radioligand Binding Assay (Receptor Affinity)

This assay was conducted to assess the binding affinity of CBDP and CBD to CB1, CB2, and 5HT-1A receptors.

Signaling Pathways at Cannabinoid Receptors

CB1 and CB2 receptors are G protein-coupled receptors (GPCRs).[5][6] Their activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).[6]

Canonical CB1/CB2 Signaling Pathway

The canonical signaling pathway for cannabinoid receptors involves coupling to inhibitory G proteins (Gi/o).

CBDP as a Weak Antagonist

As a weak antagonist, CBDP binds to the CB1 or CB2 receptor but does not elicit a significant functional response. Instead, it blocks or dampens the effects of an agonist.

Discussion and Future Directions

The initial in-vitro characterization of CBDP suggests that its seven-carbon side chain does not enhance its activity at CB1 or CB2 receptors in the same way that has been observed for tetrahydrocannabiphorol (THCP) versus THC.[2] The finding that CBDP is a slightly less potent CB2 antagonist than CBD is particularly noteworthy and warrants further investigation.[1][2][3]

While the current data points to the CB2 receptor as a primary target, the observed activities are weak, and it is possible that CBDP's overall pharmacological profile is the result of interactions with multiple targets, similar to CBD.[2] Future research should aim to:

-

Conduct in-vivo studies to determine the physiological and behavioral effects of CBDP.

-

Perform comprehensive binding and functional assays across a wider range of receptors to identify potential off-target effects.

-

Investigate the potential for CBDP to act as an allosteric modulator at cannabinoid or other receptors.

This technical guide provides a foundational understanding of CBDP's mechanism of action at cannabinoid receptors based on the currently available scientific literature. As research into this novel phytocannabinoid continues, a more complete picture of its therapeutic potential will undoubtedly emerge.

References

- 1. CBD Versus CBDP: Comparing In Vitro Receptor-Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CBD Versus CBDP: Comparing In Vitro Receptor-Binding Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro and In Vivo Biological Activities of Cannabidiol-C7 (CBDP): A Technical Guide

Introduction

Cannabidiol-C7 (CBDP), a heptyl homolog of cannabidiol (B1668261) (CBD), is a phytocannabinoid that has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood in vitro and in vivo biological activities of CBDP, with a focus on its pharmacodynamics, anticancer properties, and potential as an analgesic and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals.

In Vitro Biological Activities

The in vitro activities of CBDP have been primarily characterized through receptor binding and functional assays, as well as through studies on cancer cell lines.

Receptor Pharmacology

CBDP interacts with several key receptors within the endocannabinoid and other signaling systems. Its activity profile suggests a complex mechanism of action, distinct in some aspects from its more well-known counterpart, CBD.

Data Summary: In Vitro Receptor Activity of CBDP

| Receptor | Assay Type | CBDP Activity | Quantitative Data | Reference Compound |

| CB1 | cAMP Assay | Weak Antagonist | Similar to CBD | CP55,940 (agonist) |

| CB2 | cAMP Assay | Weak Antagonist | ~23% max response of SR144528 | SR144528 (antagonist/inverse agonist) |

| 5-HT1A | β-arrestin Recruitment | Weak Agonist | - | Serotonin |

| MOR | PathHunter® Total Internalization Assay | Positive Allosteric Modulator (PAM) | 37% enhancement of met-enkephalin (B1676343) signaling | Met-enkephalin |

Data synthesized from multiple sources, including Citti et al. (2019) and other related studies.

Anticancer Effects: Breast Cancer Cell Lines

CBDP has demonstrated cytotoxic effects against human breast carcinoma cells. This activity is linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2]

Data Summary: In Vitro Anticancer Activity of CBDP

| Cell Line | Assay Type | CBDP Activity | IC50 Value (µM) |

| MCF-7 | MTT Assay | Cytotoxic | 13.6 ± 1.1 |

| MDA-MB-231 | MTT Assay | Cytotoxic | 9.8 ± 0.9 |

| MDA-MB-468 | MTT Assay | Cytotoxic | 11.2 ± 1.0 |

Data from a 2021 study by Pagano et al.

In Vivo Biological Activities

Preclinical in vivo studies have begun to explore the therapeutic potential of CBDP in models of pain and inflammation.

Analgesic Activity

The analgesic properties of CBDP have been investigated using the formalin test in mice, a model that assesses both acute nociceptive and persistent inflammatory pain.

Data Summary: In Vivo Analgesic Activity of CBDP (Formalin Test)

| Animal Model | CBDP Dose (mg/kg, i.p.) | Effect on Phase I (Nociceptive Pain) | Effect on Phase II (Inflammatory Pain) | Sex |

| Mice | 10 | Significant Reduction in Nocifensive Behaviors | No Significant Effect | Male |

| Mice | 10 | No Significant Effect | No Significant Effect | Female |

Data from a 2021 study by Vigli et al.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of CBDP has been suggested by in vitro findings and the known properties of other cannabinoids. However, specific in vivo data for CBDP in models such as carrageenan-induced paw edema is still emerging. Studies on the parent compound, CBD, have shown a reduction in edema in this model, suggesting a potential avenue for future CBDP research.[4][5][6]

Experimental Protocols

In Vitro Assays

1. Radioligand Displacement Assay for Cannabinoid Receptors

This protocol is a representative method for determining the binding affinity of a compound to cannabinoid receptors.

-

Cell Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-CP55,940 (a high-affinity cannabinoid receptor agonist).

-

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg protein/well), and varying concentrations of CBDP.

-

Initiate the binding reaction by adding [3H]-CP55,940 at a concentration close to its Kd.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[7][8]

2. cAMP Assay for GPCR Antagonism

This protocol describes a method to assess the antagonistic activity of CBDP at Gαi-coupled receptors like CB1 and CB2.

-

Cell Line: CHO cells stably expressing the human CB1 or CB2 receptor.

-

Assay Principle: This assay measures the inhibition of forskolin-stimulated cAMP production.

-

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-treat cells with varying concentrations of CBDP for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of a cannabinoid agonist (e.g., CP55,940 at its EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Data Analysis: The ability of CBDP to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is measured. IC50 values are calculated from the concentration-response curves.[3][9]

3. PathHunter® β-arrestin Recruitment Assay

This protocol is a representative method for assessing the interaction of a ligand with a GPCR, leading to β-arrestin recruitment.

-

Cell Line: A cell line engineered to express the target receptor (e.g., MOR) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Assay Principle: Ligand-induced receptor activation leads to the recruitment of β-arrestin-EA to the receptor-ProLink, forcing the complementation of the β-galactosidase fragments and generating a chemiluminescent signal.

-

Procedure:

-

Plate the PathHunter® cells in a white, clear-bottom 384-well plate.

-

Incubate overnight.

-

For agonist mode, add serial dilutions of the test compound (e.g., CBDP). For antagonist mode, pre-incubate with the test compound before adding a reference agonist.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagent and incubate for 60 minutes at room temperature.

-

Read the chemiluminescent signal using a plate luminometer.

-

-

Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values.[2][10][11][12]

4. MTT Assay for Cell Viability

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of CBDP for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilizing agent to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.[13][14][15][16][17]

In Vivo Assays

1. Carrageenan-Induced Paw Edema

This is a standard model for evaluating the anti-inflammatory activity of a compound.

-

Animal Model: Male Wistar rats or Swiss mice.

-

Procedure:

-

Administer CBDP or the vehicle control via the desired route (e.g., intraperitoneal or oral).

-

After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.[6][12][18][19][20][21]

2. Formalin Test

This model is used to assess both neurogenic and inflammatory pain.

-

Animal Model: Male Swiss mice.

-

Procedure:

-

Administer CBDP or the vehicle control (e.g., intraperitoneally) 30 minutes before the formalin injection.

-

Inject a 2.5% formalin solution into the dorsal surface of the right hind paw.

-

Immediately place the animal in an observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).

-

-

Data Analysis: The total licking/biting time in each phase is calculated for each group. The percentage of inhibition of the nociceptive response is determined by comparing the CBDP-treated groups to the vehicle control group.[7][8][15][16][21][22][23][24]

Signaling Pathways and Experimental Workflows

CBDP-Induced ROS Signaling in Breast Cancer Cells

CBDP induces apoptosis in breast cancer cells through a mechanism involving the generation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[1][2][10][22]

Experimental Workflow: In Vitro Receptor Antagonism

The following diagram illustrates a typical workflow for determining the antagonist activity of CBDP at a Gαi-coupled receptor using a cAMP assay.

Logical Relationship: CBDP's Polypharmacology

This diagram illustrates the multifaceted interactions of CBDP with various receptor systems, leading to its diverse biological activities.

Conclusion

CBDP is a phytocannabinoid with a distinct and complex pharmacological profile. In vitro studies have demonstrated its interaction with cannabinoid, serotonin, and opioid receptors, as well as its cytotoxic effects on breast cancer cells through the induction of ROS. Preliminary in vivo data suggest potential analgesic effects, particularly for nociceptive pain in males. Further research is warranted to fully elucidate the therapeutic potential of CBDP, especially concerning its anti-inflammatory properties and the detailed mechanisms underlying its anticancer activity. The experimental protocols and data presented in this guide provide a foundation for future investigations into this promising compound.

References

- 1. Oxidative Stress and Multi-Organel Damage Induced by Two Novel Phytocannabinoids, CBDB and CBDP, in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Evaluating the Antinociceptive Efficacy of Cannabidiol Alone or in Combination with Morphine Using the Formalin Test in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 6. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. CBD Versus CBDP: Comparing In Vitro Receptor-Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Cannabidiol Induces Programmed Cell Death in Breast Cancer Cells by Coordinating the Cross-talk between Apoptosis and Autophagy | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. inotiv.com [inotiv.com]

- 13. umb.edu.pl [umb.edu.pl]

- 14. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of Nociceptive Behaviors Induced by Formalin in the Glabrous and Hairy Skin of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. realmofcaring.org [realmofcaring.org]

- 23. Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endocannabinoid System's Interaction with Cannabidiol-phenethyl ester (CBDP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between the endocannabinoid system (ECS) and Cannabidiol-phenethyl ester (CBDP), a lesser-known phytocannabinoid. The ECS, a crucial neuromodulatory system, comprises cannabinoid receptors, endogenous ligands, and metabolic enzymes, playing a pivotal role in maintaining physiological homeostasis. This document elucidates the core components of the ECS and explores the current understanding of CBDP's pharmacological profile. Particular focus is placed on its interaction with the primary cannabinoid receptors, CB1 and CB2, and the principal metabolic enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL). This guide synthesizes available quantitative data into structured tables, provides detailed experimental methodologies for key assays, and utilizes Graphviz diagrams to visualize complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field of cannabinoid science and drug development.

Introduction to the Endocannabinoid System (ECS)

The endocannabinoid system is a complex and widespread signaling network within the human body that plays a crucial role in regulating a multitude of physiological and cognitive processes.[1][2] Discovered in the early 1990s, the ECS is integral to maintaining homeostasis. Its primary components are:

-

Cannabinoid Receptors: Principally, these are G protein-coupled receptors (GPCRs) known as cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).

-

CB1 Receptors: Predominantly located in the central nervous system (CNS), including the brain and spinal cord, they are also found in various peripheral tissues.[3][4] Their activation influences mood, appetite, pain perception, and memory.[3]

-

CB2 Receptors: Primarily expressed in the peripheral nervous system, with a high concentration in immune cells.[3][4] Activation of CB2 receptors is mainly associated with modulating inflammation and immune responses.[5]

-

-

Endocannabinoids: These are endogenous lipid-based neurotransmitters that are synthesized on-demand. The two most well-characterized endocannabinoids are:

-

Anandamide (B1667382) (AEA): A partial agonist for both CB1 and CB2 receptors.

-

2-Arachidonoylglycerol (2-AG): A full agonist for both CB1 and CB2 receptors.[6]

-

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby regulating their signaling. The key degradative enzymes are:

The ECS's function is multifaceted, influencing everything from stress and anxiety to metabolism and immune function.[2][8] Its dysregulation has been implicated in a variety of pathological conditions, making it a significant target for therapeutic intervention.

Cannabidiol-phenethyl ester (CBDP): An Overview

Cannabidiol-phenethyl ester (CBDP), also known as Cannabidiphorol, is a phytocannabinoid that was identified as a natural compound in Cannabis sativa L. in 2019.[1] It is a heptyl homolog of cannabidiol (B1668261) (CBD), meaning it possesses a seven-carbon alkyl side chain instead of the five-carbon chain found in CBD. This structural difference has prompted investigations into whether CBDP exhibits a distinct pharmacological profile compared to its more well-known counterpart.

Chemical Structure:

-

Molecular Formula: C₂₃H₃₄O₂

-

Molar Mass: 342.52 g/mol

Due to its relatively recent discovery, research into the biological activities of CBDP is still in its nascent stages.[2] Initial studies and interest have been driven by the understanding that the length of the alkyl side chain of cannabinoids can influence their affinity for cannabinoid receptors.[5]

Interaction of CBDP with the Endocannabinoid System

Current research suggests that CBDP's interaction with the core components of the ECS is nuanced and does not follow a simple agonist-antagonist model.

Interaction with Cannabinoid Receptors CB1 and CB2

Preliminary in vitro studies indicate that CBDP, much like CBD, has a low affinity for both CB1 and CB2 receptors.[5] The extended heptyl side chain of CBDP does not appear to confer a significantly higher binding affinity to these primary cannabinoid receptors.

One comparative study suggests that CBDP acts as a weak antagonist at both CB1 and CB2 receptors.[9] At the highest tested concentrations, CBDP demonstrated a lower maximum antagonist response at the CB2 receptor compared to CBD.[9] Neither CBD nor CBDP reached an IC50 value for antagonism at either receptor within the tested concentrations, indicating their effects are significantly weaker than potent, selective antagonists.[10]

Signaling Pathway: CB1 and CB2 Receptor Antagonism

Caption: Antagonistic effect of CBDP on CB1 and CB2 receptor signaling.

Interaction with Metabolic Enzymes FAAH and MAGL

As of the latest available research, there is a notable lack of specific quantitative data (e.g., IC50 values) detailing the inhibitory effects of CBDP on the primary endocannabinoid metabolic enzymes, FAAH and MAGL. While studies have investigated the inhibitory potential of CBD and other cannabinoids on these enzymes, dedicated research on CBDP's enzymatic interactions is yet to be published.

For context, CBD has been shown to be a weak inhibitor of FAAH, with IC50 values reported in the micromolar range.[1] This inhibition of FAAH by CBD can lead to an increase in the endogenous levels of anandamide, thereby enhancing endocannabinoid tone.[11] The effect of CBD on MAGL is considered to be even weaker.[12] Given the structural similarity, it is hypothesized that CBDP may exhibit a similar, likely weak, inhibitory profile on these enzymes, but this requires experimental verification.

Signaling Pathway: Hypothetical FAAH and MAGL Inhibition

Caption: Hypothetical inhibitory effect of CBDP on FAAH and MAGL.

Data Presentation

The following tables summarize the available quantitative data for the interaction of CBDP and, for comparative purposes, CBD with cannabinoid receptors.

Table 1: Cannabinoid Receptor Antagonism

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| CBDP | CB1 | cAMP Assay | % Max Response of AM251 | Not Determined (Weak Antagonism) | [10] |

| CB2 | cAMP Assay | % Max Response of SR144528 | ~23% at 12 µM | [9][10] | |

| CBD | CB1 | cAMP Assay | % Max Response of AM251 | Not Determined (Weak Antagonism) | [10] |

| CB2 | cAMP Assay | % Max Response of SR144528 | ~33% at 12 µM | [9][10] |

Note: IC50 values for antagonism were not reached for either compound within the tested concentrations.

Table 2: Cannabinoid Receptor Binding Affinity (Radioligand Displacement)

| Compound | Receptor | Radioligand | Parameter | Value | Reference |

| CBDP | CB1 | [³H]-CP55,940 | % Displacement at 1 µM | < 20% | [10] |

| % Displacement at 10 µM | ~40% | [10] | |||

| CB2 | [³H]-CP55,940 | % Displacement at 1 µM | ~50% | [10] | |

| % Displacement at 10 µM | > 60% | [10] | |||

| CBD | CB1 | [³H]-CP55,940 | % Displacement at 1 µM | < 20% | [10] |

| % Displacement at 10 µM | ~40% | [10] | |||

| CB2 | [³H]-CP55,940 | % Displacement at 1 µM | ~50% | [10] | |

| % Displacement at 10 µM | > 70% | [10] |

Note: Specific Ki values for CBDP are not yet published.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the interaction of compounds like CBDP with the endocannabinoid system.

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Receptor membranes (e.g., 10-20 µg of protein).

-

Radioligand (e.g., [³H]-CP55,940 at a concentration near its Kd).

-

Varying concentrations of the test compound (CBDP) or vehicle.

-

-

For determining non-specific binding, add a high concentration of a known unlabeled cannabinoid ligand (e.g., WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorometric FAAH Activity Assay

This assay measures the activity of FAAH by detecting the fluorescence of a product generated from a fluorogenic substrate.

Workflow: Fluorometric FAAH Assay

Caption: Workflow for a fluorometric FAAH activity assay.

Methodology:

-

Enzyme and Reagent Preparation:

-

Prepare a source of FAAH enzyme, such as a lysate from cells overexpressing FAAH or a microsomal fraction from tissue.

-

Prepare a stock solution of the fluorogenic substrate, for example, Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Prepare a standard curve using the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC).

-

-

Enzyme Assay:

-

In a 96-well plate, add the following to each well:

-

FAAH enzyme preparation.

-

Varying concentrations of the test compound (CBDP) or vehicle.

-

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).

-

Alternatively, the reaction can be stopped after a specific time by adding an inhibitor, and the endpoint fluorescence can be measured.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve.

-

Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

-

Spectrophotometric MAGL Activity Assay

This assay measures MAGL activity by detecting a colored product formed from the enzymatic reaction.

Methodology:

-

Enzyme and Reagent Preparation:

-

Prepare a source of MAGL enzyme, such as a lysate from cells overexpressing MAGL or a tissue homogenate.

-

Prepare a stock solution of a suitable substrate, for example, p-nitrophenyl acetate (B1210297) (pNPA) or a more specific thioester substrate.

-

If using a thioester substrate, prepare a solution of the chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

-

Enzyme Assay:

-

In a 96-well plate or cuvettes, add the following:

-

MAGL enzyme preparation.

-

Varying concentrations of the test compound (CBDP) or vehicle.

-

-

Pre-incubate for a defined period to allow inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate. If using a thioester substrate, the DTNB reagent should also be present in the reaction mixture.

-

-

Absorbance Measurement:

-

Monitor the increase in absorbance at the appropriate wavelength for the colored product (e.g., 412 nm for the product of the reaction with DTNB) using a spectrophotometer or plate reader.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the change in absorbance over time.

-

Determine the percentage of MAGL inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Conclusion

The study of Cannabidiol-phenethyl ester (CBDP) and its interaction with the endocannabinoid system is an emerging area of cannabinoid research. Current evidence suggests that CBDP, similar to CBD, is a weak antagonist at CB1 and CB2 receptors, with its longer heptyl chain not conferring significantly increased affinity for these primary cannabinoid targets. A significant knowledge gap exists regarding the interaction of CBDP with the key metabolic enzymes FAAH and MAGL, and further research is required to quantify these potential interactions. The detailed experimental protocols provided in this guide offer a framework for future investigations into the pharmacological profile of CBDP and other novel cannabinoids. As our understanding of the nuanced interactions between various phytocannabinoids and the endocannabinoid system expands, so too will the potential for developing novel therapeutics targeting this critical regulatory system.

References

- 1. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 7. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs | MDPI [mdpi.com]

- 9. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FAAH | DC Chemicals [dcchemicals.com]

- 11. Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cannabidiphorol (CBDP): Molecular Characteristics, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiphorol (CBDP) is a recently identified phytocannabinoid and a heptyl homologue of cannabidiol (B1668261) (CBD).[1] First identified as a natural product in 2019, CBDP has garnered significant interest within the scientific community for its unique chemical structure and potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the molecular formula, molar mass, and synthesis of CBDP. It further details its pharmacological profile with a focus on its interaction with cannabinoid and other receptors, supported by quantitative data and experimental protocols.

Molecular Formula and Molar Mass

CBDP is a complex organic molecule composed of carbon, hydrogen, and oxygen atoms.[3] Its molecular structure is characterized by a seven-carbon alkyl side chain, which distinguishes it from the more common five-carbon chain of CBD.[2][4] This structural difference is hypothesized to influence its biological activity and interactions with the endocannabinoid system.[2][4]

| Property | Value | Source |

| Molecular Formula | C23H34O2 | [1][4][5] |

| Molar Mass | 342.523 g·mol−1 | [1][5] |

| IUPAC Name | 5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | [1][5] |

| CAS Number | 55824-13-0 | [1][5] |

Synthesis and Isolation

Due to its very low abundance in the Cannabis sativa plant, the isolation of CBDP from natural sources is not currently considered commercially viable.[6] Consequently, CBDP used in research and for commercial purposes is typically produced synthetically.[1][7]

Synthetic Protocol: Terpenylation of a Heptyl Resorcinol (B1680541)

A common method for the synthesis of CBDP involves the acid-catalyzed terpenylation of a resorcinol with a seven-carbon side chain. This general approach is adapted from established methods for cannabinoid synthesis.

Materials:

-

5-heptylbenzene-1,3-diol (heptyl resorcinol)

-

(+)-p-mentha-2,8-dien-1-ol

-

p-Toluenesulfonic acid (pTSA) as a catalyst

-

Dichloromethane (CH2Cl2) as a solvent

Procedure:

-

In a round-bottom flask, dissolve 5-heptylbenzene-1,3-diol (1.1 equivalents) in dichloromethane.

-

Add p-toluenesulfonic acid (0.1 equivalents) to the solution.

-

Slowly add (+)-p-mentha-2,8-dien-1-ol to the reaction mixture.

-

Stir the reaction at room temperature for approximately 90 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield pure (-)-trans-CBDP.

Pharmacological Profile

Recent in vitro studies have begun to elucidate the pharmacological profile of CBDP, particularly in comparison to its well-studied analog, CBD. These studies have primarily focused on its interaction with cannabinoid receptors (CB1 and CB2), serotonin (B10506) receptors, and opioid receptors.

Quantitative Data: In Vitro Receptor Activity

| Target Receptor | Assay Type | CBDP Activity | CBD Activity | Reference |

| CB1 Receptor | cAMP Assay (Antagonism) | Weak Antagonist | Weak Antagonist | [5] |

| CB2 Receptor | cAMP Assay (Antagonism) | Weak Antagonist (~23% max response of SR144528) | Weak Antagonist (~33% max response of SR144528) | [5] |

| 5-HT1A Receptor | β-arrestin Assay (Agonism) | Weak Agonist | Weak Agonist | [5] |

| Dopamine D2 Receptor | β-arrestin Assay (Agonism) | No significant agonism | Not reported | [1] |

| Mu-Opioid Receptor (MOR) | Receptor Internalization Assay | Positive Allosteric Modulator (37% increase in met-enkephalin (B1676343) signaling) | Positive Allosteric Modulator (18% increase in met-enkephalin signaling) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacological evaluation of CBDP.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., CB1 or CB2)

-

Radiolabeled ligand (e.g., [3H]-CP55940 for cannabinoid receptors)

-

Unlabeled CBDP

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled CBDP.

-

In a 96-well plate, incubate the cell membranes with the radiolabeled ligand at a fixed concentration and varying concentrations of unlabeled CBDP.

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the concentration of CBDP that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the binding affinity (Ki).

cAMP Functional Assay (Antagonism)

This assay is used to determine the functional effect of a compound on G-protein coupled receptor activity, specifically its ability to antagonize the effect of a known agonist.

Materials:

-

CHO-K1 cells stably expressing the target receptor (e.g., CB1 or CB2)

-

CBDP

-

A known agonist for the target receptor (e.g., CP55,940 for cannabinoid receptors)

-

cAMP assay kit (e.g., HTRF-based)

-

Cell culture medium and supplements

Procedure:

-

Seed the CHO-K1 cells in a 384-well plate and incubate overnight.

-

Pre-incubate the cells with varying concentrations of CBDP for a specified period.

-

Challenge the cells with the agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate the cells to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the ability of CBDP to inhibit the agonist-induced change in cAMP levels, thereby characterizing its antagonist activity.

Visualizations

Experimental Workflow for In Vitro Analysis of CBDP

Caption: Experimental workflow for the in vitro characterization of CBDP.

Signaling Pathways of this compound

Caption: Overview of the known receptor interactions and signaling pathways of CBDP.

References

- 1. future4200.com [future4200.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selekt.biotage.com [selekt.biotage.com]

- 5. researchgate.net [researchgate.net]

- 6. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Stability and Degradation of Cannabidiphorol: A Technical Guide for Researchers

An In-depth Whitepaper on the Physicochemical Integrity of a Novel Phytocannabinoid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated specifically to the stability and degradation pathways of Cannabidiphorol (CBDP) is currently limited. This guide provides a comprehensive overview based on the well-documented stability of its close structural analog, Cannabidiol (B1668261) (CBD). The principles, pathways, and experimental protocols detailed herein are presented as a predictive framework for researchers investigating CBDP. All data and pathways should be considered hypothetical for CBDP until confirmed by specific experimental studies.

Executive Summary

This compound (CBDP), a heptyl homolog of cannabidiol (CBD), is a recently identified phytocannabinoid with growing interest in the scientific community. As with any active pharmaceutical ingredient (API), understanding its chemical stability is paramount for the development of safe, effective, and compliant therapeutic products. This technical guide synthesizes the current understanding of cannabinoid degradation, using CBD as a primary model to predict the stability profile and degradation pathways of CBDP. Key factors influencing stability—including pH, temperature, light, and oxygen—are discussed in detail. This document outlines potential degradation products, proposes degradation mechanisms, and provides standardized experimental protocols for conducting rigorous stability and forced degradation studies on CBDP. All quantitative data derived from studies on the analogous compound CBD are presented in structured tables, and logical workflows and chemical pathways are visualized using diagrams to facilitate comprehension.

Introduction to this compound (CBDP)

This compound is a naturally occurring phytocannabinoid distinguished by its seven-term alkyl side chain, in contrast to the five-term chain of CBD.[1] This structural difference may influence its pharmacokinetic and pharmacodynamic properties, as well as its physicochemical stability. The integrity of the CBDP molecule is susceptible to various environmental factors, which can lead to the formation of degradation products. These degradants may result in a loss of potency, altered therapeutic effects, and potential safety concerns.[2][3] Therefore, a thorough understanding of CBDP's degradation pathways is critical for formulation development, shelf-life determination, and regulatory compliance.

Predicted Degradation Pathways of CBDP

Based on the established degradation chemistry of CBD, CBDP is predicted to degrade through similar pathways, primarily isomerization, oxidation, and cyclization.[4][5] The principal environmental factors catalyzing these reactions are acidic or basic conditions, exposure to heat, and ultraviolet (UV) light in the presence of oxygen.[1][2][6]

Influence of pH

The pH of a solution is a critical factor in the stability of cannabinoids.[2]

-

Acidic Conditions: In an acidic environment, CBD is known to undergo cyclization to form various isomers of tetrahydrocannabinol (THC), including Δ⁹-THC and the more stable Δ⁸-THC.[5][7] It is highly probable that CBDP will undergo a similar acid-catalyzed cyclization to yield its corresponding heptyl homologs, Δ⁹-THCP and Δ⁸-THCP.

-

Alkaline Conditions: Under basic conditions, cannabinoids are susceptible to oxidation.[7] For CBDP, this could lead to the formation of this compound-quinone (CBDPQ) and other oxidative derivatives.

Thermal Degradation

Elevated temperatures can accelerate degradation reactions.[6]

-

Decarboxylation: While CBDP itself is not a carboxylic acid, its precursor in the plant, cannabidiphorolic acid (CBDP-A), would decarboxylate upon heating to form CBDP.

-

Isomerization and Oxidation: At higher temperatures, particularly in the presence of an acid catalyst, CBDP is likely to convert to Δ⁹-THCP and subsequently to the more thermodynamically stable Δ⁸-THCP.[6] Prolonged exposure to heat and air can also lead to the oxidation of these THCP isomers to form Cannabinolphorol (CBNP). Another potential thermal degradation pathway under pyrolytic conditions is the oxidation of CBDP to Cannabielsoinphorol (CBEP).[8]

Photodegradation

Exposure to light, especially UV radiation, can induce photochemical reactions.[9]

-

Photo-oxidation: Light can catalyze the oxidation of CBDP, leading to a variety of degradation products.

-

Isomerization: Photochemical conditions can also promote the cyclization of CBDP to Δ⁹-THCP.[9]

The proposed degradation pathways for CBDP are visualized in the diagram below.

Quantitative Stability Data (Based on CBD Studies)

While specific quantitative stability data for CBDP is not yet available, studies on CBD provide valuable insights into the kinetics of cannabinoid degradation. The following tables summarize key findings from CBD stability studies, which can serve as a benchmark for designing and interpreting CBDP stability protocols.

Table 1: Thermal Degradation of CBD in Pomegranate Juice [10]

| Treatment | CBD Concentration (mg/L) | % CBD Decrease | Δ⁹-THC Formation | CBN Formation |

| Pasteurization | 3.5 | ~25% | Slight Increase | Not Detected |

| Pasteurization | 7.0 | ~25% | Slight Increase | Not Detected |

| Sterilization | 3.5 | 85.7% | Observed | Not Detected |

| Sterilization | 7.0 | 92.0% | Considerable | Not Detected |

Table 2: pH-Dependent Stability of CBD in Aqueous Solution [2][7][11]

| pH Range | Stability Profile | Primary Degradation Pathway |

| < 4 | Unstable | Cyclization to Δ⁹-THC/Δ⁸-THC |

| 4 - 6 | Optimal Stability | Minimal Degradation |

| > 6 | Increasingly Unstable | Oxidation |

Table 3: Kinetic Parameters of CBD and Δ⁹-THC Degradation in Cannabis Resin Solution (pH 2, 40-70°C) [2]

| Compound | Reaction Order | Activation Energy (Ea) (kJ/mol) | Temperature Sensitivity |

| CBD | First-Order | 131.21 | Less Sensitive |

| Δ⁹-THC | Pseudo-First-Order | 51.70 | More Sensitive |

Experimental Protocols for Stability Testing

To rigorously assess the stability of CBDP, a well-defined experimental plan incorporating long-term, accelerated, and forced degradation studies is essential. The following protocols are based on established methods for cannabinoid analysis.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Objective: To intentionally degrade the CBDP sample under harsh conditions to generate potential degradants and elucidate degradation pathways.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of CBDP in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.[12]

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.[12]

-

Oxidation: Mix the stock solution with 3.0% hydrogen peroxide. Store at room temperature for 24 hours.[12]

-

Thermal Stress: Incubate the stock solution at a high temperature (e.g., 80°C) for up to three weeks.[13]

-

Photostability: Expose the stock solution to UV radiation (e.g., 1.2 million lux-hours) for one week in a photostability chamber.[14]

-

-

Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating analytical method.

The workflow for a typical forced degradation study is illustrated below.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is required to separate and quantify CBDP in the presence of its degradation products and any matrix components. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard for this purpose.

Recommended HPLC-UV/MS Method:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically effective for separating cannabinoids.[14]

-

Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: A Photodiode Array (PDA) detector allows for the spectral comparison of peaks, aiding in peak identification and purity assessment. A Mass Spectrometer (MS) detector provides mass information for the unequivocal identification of CBDP and its degradation products.

-

Validation: The method must be validated according to ICH guidelines (Q2(R1)), assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways of Degradation Products

The biological activity of cannabinoid degradation products is an area of active research. For instance, Δ⁹-THC is the primary psychoactive component in cannabis, while CBN exhibits milder psychoactive effects. If CBDP degrades to form Δ⁹-THCP, this compound would be of significant interest due to its known high affinity for cannabinoid receptors. The formation of such active degradants underscores the importance of controlling degradation to ensure product safety and predictable therapeutic outcomes. At present, there is no specific information available on the signaling pathways of potential CBDP degradation products. Research in this area is necessary as the stability profile of CBDP becomes better understood.

Conclusion and Future Directions

The stability of this compound is a critical quality attribute that must be thoroughly understood to support its development as a therapeutic agent. While direct studies on CBDP are lacking, the extensive knowledge of CBD degradation provides a robust predictive framework. It is anticipated that CBDP will degrade under acidic, basic, thermal, and photolytic stress conditions to form a variety of related cannabinoids, including Δ⁹-THCP, Δ⁸-THCP, and various oxidation products.

Future research should focus on performing comprehensive forced degradation and long-term stability studies specifically on CBDP in various formulations and storage conditions. The identification and toxicological assessment of its major degradation products are essential next steps. The development and validation of a stability-indicating analytical method for CBDP is a prerequisite for all future stability assessments. By undertaking these studies, researchers and drug developers can ensure the quality, safety, and efficacy of future CBDP-based products.

References

- 1. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid spoilage, metabolism and cannabidiol(CBD) conversion to Tetrahydrocannabinol(THC) mechanisms with energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US11274320B2 - Biosynthesis of cannabinoids and cannabinoid precursors - Google Patents [patents.google.com]

- 6. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jcst.rsu.ac.th [jcst.rsu.ac.th]

- 11. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

- 13. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Cannabidiol-phenethyl ester (CBDP) with Non-Cannabinoid Receptors: Focus on Serotonin and Dopamine Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract